molecular formula C17H19NO6 B12929552 (5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12929552
M. Wt: 333.3 g/mol
InChI Key: GZAHKKPCUSHTSF-REMFVRPUSA-N
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Description

(5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methoxybenzyl group, and the addition of the hydroxyethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the bicyclic core can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

(5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: These compounds share a similar bicyclic core structure.

    Cephalosporins: Another class of antibiotics with a related bicyclic structure.

    Carbapenems: These compounds also have a bicyclic core and are used as antibiotics.

Uniqueness

(5R,6S)-4-Methoxybenzyl 6-(®-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19NO6/c1-9(19)14-12-7-13(20)15(18(12)16(14)21)17(22)24-8-10-3-5-11(23-2)6-4-10/h3-6,9,12,14-15,19H,7-8H2,1-2H3/t9-,12-,14-,15?/m1/s1

InChI Key

GZAHKKPCUSHTSF-REMFVRPUSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)OC)O

Canonical SMILES

CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)OC)O

Origin of Product

United States

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